2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic compound known for its complex structure, marked by the presence of multiple methyl groups, a sulfonamide, and tetrahydroquinolin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step procedures:
Starting Materials: : Initiate with suitable quinoline derivatives and sulfonyl chlorides.
First Step: : React quinoline derivative with multiple methyl groups to obtain tetrahydroquinolin.
Second Step: : Perform sulfonation using propane-1-sulfonyl chloride under controlled conditions.
Final Step: : Engage in amide coupling to introduce the benzene-1-sulfonamide functionality.
Industrial Production Methods
Industrial production scales up these lab procedures with optimizations for cost-effectiveness and yield. Typical conditions include high pressure reactors for sulfonylation and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can be subjected to oxidation reactions to modify the sulfonamide or quinoline ring.
Reduction: : Reduction can alter the functional groups to more reactive intermediates.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic ring or sulfonamide moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substituents: : Halogenated reagents, alkylating agents.
Major Products
Reactions yield various derivatives with altered functional groups that enable further scientific and industrial applications.
Scientific Research Applications
Chemistry
Catalysts: : Used in homogeneous catalysis due to unique reactivity.
Intermediates: : Serve as intermediates in the synthesis of other complex molecules.
Biology
Bioactive Compounds: : Potential development of bioactive molecules targeting specific enzymes or receptors.
Medicine
Pharmaceuticals: : Investigated for therapeutic applications such as antimicrobial, anticancer agents.
Industry
Specialty Chemicals: : Utilized in creating specific chemical substances used in materials science.
Mechanism of Action
2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exerts its effects through interaction with molecular targets, primarily involving binding to specific enzymes or receptors, thereby modulating their activity. The compound's unique structure facilitates these interactions, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentamethylbenzenesulfonamide: : Lacks the tetrahydroquinolin moiety.
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide: : Lacks the extensive methylation on the benzene ring.
Uniqueness
Compared to these similar compounds, 2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide stands out due to its highly methylated structure, enhancing its stability and reactivity, and its broader range of applications.
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S2/c1-7-13-30(26,27)25-12-8-9-20-14-21(10-11-22(20)25)24-31(28,29)23-18(5)16(3)15(2)17(4)19(23)6/h10-11,14,24H,7-9,12-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJODFCUIXDJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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